Cas no 1142192-15-1 (4-Amino-5-methoxynicotinonitrile)

4-Amino-5-methoxynicotinonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Amino-5-methoxynicotinonitrile
- A-6044
- AKOS006315563
- A929175
- DB-349126
- 4-Amino-5-methoxynicotinonitrile;A-6044
- MFCD12026748
- CS-0133657
- DTXSID00673930
- 1142192-15-1
- AMY17537
- F81832
- 4-Amino-5-methoxynicotinonitrile, AldrichCPR
- 4-amino-5-methoxypyridine-3-carbonitrile
-
- MDL: MFCD12026748
- インチ: InChI=1S/C7H7N3O/c1-11-6-4-10-3-5(2-8)7(6)9/h3-4H,1H3,(H2,9,10)
- InChIKey: MPQVJUVEJGVQPN-UHFFFAOYSA-N
- ほほえんだ: COC1=CNC=C(C#N)C1=N
計算された属性
- せいみつぶんしりょう: 149.05900
- どういたいしつりょう: 149.058911855g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 71.9Ų
じっけんとくせい
- PSA: 71.93000
- LogP: 1.12528
4-Amino-5-methoxynicotinonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB263193-1 g |
4-Amino-5-methoxynicotinonitrile |
1142192-15-1 | 1g |
€891.00 | 2023-04-27 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A166096-1g |
4-Amino-5-methoxynicotinonitrile |
1142192-15-1 | 97% | 1g |
¥6872.90 | 2023-09-04 | |
TRC | A613195-50mg |
4-Amino-5-methoxynicotinonitrile |
1142192-15-1 | 50mg |
$ 236.00 | 2023-04-19 | ||
Alichem | A029015832-250mg |
4-Amino-5-methoxynicotinonitrile |
1142192-15-1 | 95% | 250mg |
$1048.60 | 2023-09-04 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A166096-50mg |
4-Amino-5-methoxynicotinonitrile |
1142192-15-1 | 97% | 50mg |
¥617.90 | 2023-09-04 | |
eNovation Chemicals LLC | Y1104244-1g |
4-amino-5-methoxynicotinonitrile |
1142192-15-1 | 95% | 1g |
$650 | 2025-02-20 | |
1PlusChem | 1P0091CS-1g |
4-Amino-5-methoxynicotinonitrile |
1142192-15-1 | 97% | 1g |
$720.00 | 2025-02-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A166096-250mg |
4-Amino-5-methoxynicotinonitrile |
1142192-15-1 | 97% | 250mg |
¥2461.90 | 2023-09-04 | |
Chemenu | CM317076-1g |
4-Amino-5-methoxynicotinonitrile |
1142192-15-1 | 95% | 1g |
$853 | 2021-08-18 | |
eNovation Chemicals LLC | Y1104244-1g |
4-amino-5-methoxynicotinonitrile |
1142192-15-1 | 95% | 1g |
$1000 | 2024-07-23 |
4-Amino-5-methoxynicotinonitrile 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
4-Amino-5-methoxynicotinonitrileに関する追加情報
Introduction to 4-Amino-5-methoxynicotinonitrile (CAS No. 1142192-15-1)
4-Amino-5-methoxynicotinonitrile, identified by its Chemical Abstracts Service (CAS) number 1142192-15-1, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative belongs to the nicotinamide family, a class of molecules widely recognized for their biological activities and therapeutic potential. The structural motif of 4-Amino-5-methoxynicotinonitrile incorporates both amino and methoxy functional groups, which contribute to its unique chemical reactivity and biological interactions. Its nitrile group further enhances its utility as a synthetic intermediate, enabling diverse modifications and derivatizations that are crucial for drug discovery and development.
The compound's significance is underscored by its applications in the synthesis of novel bioactive molecules. In recent years, there has been growing interest in nicotinamide derivatives due to their role as intermediates in the development of drugs targeting neurological disorders, metabolic diseases, and infectious diseases. The presence of both the amino and methoxy groups in 4-Amino-5-methoxynicotinonitrile makes it a versatile building block for constructing more complex pharmacophores. This flexibility has been exploited in the design of molecules with enhanced binding affinity and selectivity towards specific biological targets.
Recent advancements in medicinal chemistry have highlighted the importance of 4-Amino-5-methoxynicotinonitrile in the development of small-molecule inhibitors. For instance, studies have demonstrated its utility in generating compounds that modulate enzyme activity relevant to cancer metabolism. The nitrile group can be further functionalized to introduce additional pharmacological properties, such as protease inhibition or kinase modulation. These modifications have opened new avenues for therapeutic intervention in chronic diseases.
Moreover, the synthesis of 4-Amino-5-methoxynicotinonitrile has been optimized for scalability and efficiency, making it a practical choice for industrial applications. Modern synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have enabled the production of high-purity batches suitable for preclinical and clinical studies. The compound's stability under various storage conditions further enhances its feasibility as a pharmaceutical intermediate.
In academic research, 4-Amino-5-methoxynicotinonitrile has been employed as a key precursor in the development of nicotinic acid receptor modulators. These receptors play a critical role in regulating lipid metabolism and inflammation, making them attractive targets for drugs aimed at managing cardiovascular diseases. By leveraging the structural features of 4-Amino-5-methoxynicotinonitrile, researchers have been able to design analogs with improved pharmacokinetic profiles and reduced side effects.
The compound's role in drug discovery extends beyond its use as an intermediate. It has also been investigated for its potential antimicrobial properties. Preliminary studies suggest that derivatives of 4-Amino-5-methoxynicotinonitrile exhibit activity against resistant bacterial strains, offering hope for novel antibiotics targeting multidrug-resistant pathogens. This dual functionality—both as a synthetic scaffold and an active ingredient—underscores its importance in modern pharmaceutical research.
From a computational chemistry perspective, 4-Amino-5-methoxynicotinonitrile has been subjected to molecular docking studies to identify potential binding interactions with biological targets. These simulations have provided valuable insights into how structural modifications can enhance binding affinity and selectivity. The integration of machine learning algorithms with traditional pharmacophore modeling has further accelerated the discovery process, allowing researchers to predict the efficacy of novel derivatives with greater precision.
The environmental impact of synthesizing 4-Amino-5-methoxynicotinonitrile has also been considered in recent literature. Green chemistry principles have guided efforts to develop more sustainable synthetic routes, minimizing waste generation and reducing reliance on hazardous reagents. These initiatives align with global efforts to promote sustainable pharmaceutical manufacturing practices.
In conclusion, 4-Amino-5-methoxynicotinonitrile (CAS No. 1142192-15-1) represents a cornerstone compound in contemporary medicinal chemistry. Its structural versatility, coupled with its broad range of applications, positions it as a vital tool for drug discovery and development. As research continues to uncover new therapeutic possibilities, this compound is poised to play an increasingly significant role in addressing global health challenges.
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